5-chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-nitrobenzamide
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Description
5-chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C17H14ClN3O3S and its molecular weight is 375.83. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies
The synthesis of benzothienoquinolines via transition-metal-free annulation of nitroarenes and benzo[b]thiophen-3-ylacetonitrile demonstrates the versatility of these compounds in creating complex heterocyclic structures. This method leverages the reactivity of nitrobenzene derivatives with thiophene carbanions, showcasing a pathway to synthesize derivatives of benzothiophene, which could be analogs or derivatives related to the mentioned compound (Nowacki & Wojciechowski, 2017).
Biological Activity
The design, synthesis, and biological evaluation of 4-thiazolidinone derivatives as benzodiazepine receptor agonists highlight the potential therapeutic applications of structurally complex benzamides. While the study focuses on anticonvulsant agents, it underscores the importance of essential functional groups in binding to receptors, indicating the potential for compounds like 5-chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-nitrobenzamide to exhibit significant biological activities (Faizi et al., 2017).
Photocatalytic Applications
The study on photocatalytic degradation of propyzamide using TiO2-loaded adsorbent supports illustrates the potential environmental applications of benzamide derivatives in enhancing the rate of mineralization of pollutants. Although the study does not directly involve the specific compound , it provides insight into how similar compounds could be utilized in environmental science to concentrate and subsequently decompose pollutants, thereby reducing the concentration of toxic intermediates in solutions (Torimoto et al., 1996).
Properties
IUPAC Name |
5-chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c1-9-2-5-15-11(6-9)13(8-19)17(25-15)20-16(22)12-7-10(18)3-4-14(12)21(23)24/h3-4,7,9H,2,5-6H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYCYNNPYGPVFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.